1-Pyrroline chemical structure and properties
1-Pyrroline chemical structure and properties
An In-depth Technical Guide to 1-Pyrroline: Chemical Structure, Properties, and Experimental Considerations
Introduction
1-Pyrroline, also known as 3,4-dihydro-2H-pyrrole, is a five-membered, nitrogen-containing heterocyclic compound.[1][2] It belongs to the pyrroline (B1223166) class of cyclic imines, which are formal derivatives of pyrrole (B145914) via hydrogenation.[3] This molecule is of significant interest to researchers in chemistry and biology due to its role as a metabolic intermediate in various organisms, a precursor to important aroma compounds, and a versatile synthetic building block for more complex molecules.[2][4][5] The pyrroline scaffold is considered a "privileged structure" in medicinal chemistry, appearing in many bioactive compounds and serving as a key intermediate for synthesizing pyrroles and pyrrolidines.[2][6]
This guide provides a comprehensive technical overview of 1-pyrroline, focusing on its chemical structure, physicochemical properties, reactivity, and biological significance. It includes detailed experimental protocols and data presented in a structured format to support researchers, scientists, and drug development professionals.
Chemical Structure and Nomenclature
1-Pyrroline is a cyclic imine with the chemical formula C₄H₇N.[1] Its structure consists of a five-membered ring containing one nitrogen atom and a carbon-nitrogen double bond (C=N) at position 1. The systematic IUPAC name for this compound is 3,4-dihydro-2H-pyrrole.[4]
Key Identifiers:
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Molecular Formula: C₄H₇N[4]
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IUPAC Name: 3,4-dihydro-2H-pyrrole[4]
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CAS Registry Number: 5724-81-2[4]
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Molecular Weight: 69.11 g/mol [4]
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Synonyms: delta(1)-Pyrroline, Isopyrroline, Δ¹-Pyrroline[4]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 1-pyrroline are essential for its handling, characterization, and application in experimental settings. It is typically a colorless liquid with a pungent, ammoniacal odor.[4][7]
Physicochemical Data
The following table summarizes key quantitative data for 1-pyrroline.
| Property | Value | Unit | Reference(s) |
| Molecular Weight | 69.11 | g/mol | [4] |
| Boiling Point | 87.0 to 89.0 | °C at 760 mmHg | [4][7] |
| Density | 0.849 to 0.855 | g/cm³ at 25 °C | [4][8] |
| Refractive Index | 1.440 to 1.446 | at 20 °C | [4][7] |
| Flash Point | 13.33 | °C | [7][8] |
| Solubility | Soluble in water and ethanol | - | [4][9] |
| logP (Octanol/Water) | 0.851 (Crippen Calculated) | - | [10] |
| pKa | 6.8 | - | [11] |
| Enthalpy of Vaporization (ΔvapH°) | 35.0 | kJ/mol | [10][12] |
| Enthalpy of Formation (ΔfH°gas) | 63.0 ± 1.0 | kJ/mol | [10][13] |
| Ionization Energy | 9.71 | eV | [10][14] |
Spectroscopic Data
Spectroscopic methods are crucial for the identification and structural elucidation of 1-pyrroline. In solution, 1-pyrroline exists in a concentration-dependent equilibrium between its monomeric and trimeric forms, which can be distinguished by NMR spectroscopy.[11][15][16]
Nuclear Magnetic Resonance (NMR): ¹H-NMR spectroscopy in DMSO-d₆ reveals distinct signals for the monomer and the trimer.[15][17]
| Species | ¹H Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Assignment | Reference(s) |
| Monomer | 7.56 | s | H-C=N (1H) | [15] |
| 3.70 | m | -N-CH₂- (2H) | [15] | |
| 2.43–2.48 | t | =N-C-CH₂- (2H) | [15] | |
| 1.54–1.78 | m | -CH₂-CH₂-CH₂- (2H) | [15] | |
| Trimer | 2.87–2.91 | td | (6H) | [15] |
| 2.21 | dt | (3H) | [15] | |
| 1.54–1.79 | m | (12H) | [15] |
Mass Spectrometry (MS): The mass spectrum of the 1-pyrroline monomer shows characteristic ions at m/z 41, 42, 68, and 69.[15] The trimer has also been observed in the gas phase with a signal at m/z 207.[15]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups and can confirm the absence of the trimer in the gas phase, where the compound exists entirely as the monomer.[16][18]
Reactivity and Stability
A key chemical feature of 1-pyrroline is its equilibrium between a monomer (M) and a cyclic trimer (T) in solution.[11][16]
Caption: Monomer-trimer equilibrium of 1-pyrroline in solution.
The trimer is thermodynamically more stable in solution, and neat 1-pyrroline exists almost purely as the trimer.[11][16] However, the monomer is significantly more volatile.[11] In the gas phase, the trimer irreversibly decomposes into the monomer, meaning the vapor phase consists entirely of the monomeric species.[11][16] The volatility of 1-pyrroline from aqueous solutions is highly pH-dependent, with a dramatic increase in evaporation rate observed around its pKa of 6.8.[11]
Derivatives of 1-pyrroline, such as 2-acetyl-1-pyrroline (B57270), are known to be unstable.[5] The pyrroline ring itself is non-reactive, but attached functional groups, like the methyl ketone in 2-acetyl-1-pyrroline, are reactive.[5]
Synthesis and Experimental Protocols
A variety of synthetic routes to 1-pyrrolines have been developed, reflecting their importance as synthetic intermediates.
Common Synthetic Strategies:
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Cyclization of Aminoalkenes: Ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes provides cyclic imines in excellent yields.[19]
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Reductive Cleavage of Oxime Ethers: Samarium(II) iodide can promote the reductive cleavage of N-O bonds in oxime ethers, leading to N-centered radicals that cyclize to form 1-pyrrolines.[19]
-
Ring Expansion: Cyclobutanol derivatives can react with aminating reagents to achieve ring expansion, forming 1-pyrrolines under mild conditions.[19]
-
Michael Addition and Cyclization: The reaction of chalcones with nitroalkanes, followed by in-situ reduction and cyclization, affords substituted Δ¹-pyrrolines in high yields.[19]
-
Transition-Metal-Free Cyclization: An efficient method involves the cyclization of terminal alkynes with 2-azaallyls using a simple base and solvent combination.[20][21]
Example Experimental Protocol: Synthesis of 2-Substituted 1-Pyrrolines
This protocol is a generalized procedure based on the synthesis of 2-phenyl-1-pyrroline from N-vinylpyrrolidin-2-one, a readily available starting material.[22] This method is adaptable for various aromatic and aliphatic esters.[22]
Step A: Formation of the Keto Lactam Intermediate
-
Equip a dry, three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend sodium hydride (NaH) in anhydrous toluene (B28343) under a nitrogen atmosphere.
-
Add a solution of the desired ester (e.g., methyl benzoate) in toluene dropwise to the suspension at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, add a solution of N-vinylpyrrolidin-2-one in toluene dropwise while maintaining the temperature.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction with an acidic solution (e.g., dilute HCl) and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude keto lactam intermediate.
Step B: Hydrolysis and Decarboxylation to 2-Substituted 1-Pyrroline
-
Equip a round-bottomed flask with a reflux condenser and a heating mantle.
-
Charge the flask with aqueous hydrochloric acid (e.g., 6 N HCl).
-
Heat the acid to reflux.
-
Dissolve the crude keto lactam from Step A in a suitable solvent (e.g., tetrahydrofuran, THF) and add it slowly to the refluxing acid.
-
Continue refluxing for 1.5-2 hours until hydrolysis and decarboxylation are complete.
-
Cool the reaction mixture and neutralize it with a strong base (e.g., 50% NaOH) to a pH > 12, keeping the temperature below 25 °C.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), and concentrate under reduced pressure to yield the crude 2-substituted 1-pyrroline.
-
Purify the product via distillation or chromatography as needed.
Example Experimental Protocol: Analysis by Headspace GC-MS
This protocol describes a general workflow for the analysis of volatile 1-pyrroline derivatives, such as 2-acetyl-1-pyrroline (2-AP), in a solid matrix like rice.[23][24][25]
-
Sample Preparation: Place a known quantity (e.g., 1.0 g) of the ground sample into a 20-mL headspace vial.
-
Extraction: Add a basic solution (e.g., 7.5 mL of 0.1 M KOH) and salt (e.g., 2.2 g NaCl) to the vial to facilitate the release of volatile compounds.[24] For some applications, derivatization with agents like o-phenylenediamine (B120857) can be performed to create a more stable analyte for LC-MS/MS analysis.[26]
-
Headspace Sampling: Seal the vial and place it in a headspace autosampler. Incubate the sample at a controlled temperature (e.g., 40-80 °C) for a specific duration (e.g., 4 hours) to allow volatile compounds to partition into the headspace.[24] Techniques like headspace solid-phase microextraction (HS-SPME) or headspace sorptive extraction (HSSE) can be used to concentrate the analytes.[23][24]
-
GC-MS Analysis:
-
Injection: Automatically inject a known volume of the headspace gas into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., DB-WAX or equivalent polar column) for chromatographic separation.
-
Temperature Program: Employ a temperature gradient to separate the compounds. For example, hold at 45 °C, then ramp at 3 °C/min to 150 °C.[27]
-
Detection: Use a mass spectrometer to detect and identify the compounds based on their mass spectra and retention times. Monitor for characteristic ions of 1-pyrroline (m/z 69) or its derivatives.[15]
-
-
Quantification: Quantify the analyte using an external or internal standard calibration curve.
Caption: General workflow for synthesis and analysis of 1-pyrroline derivatives.
Biological Role and Significance
1-Pyrroline is a naturally occurring metabolite found in a wide range of organisms, from bacteria like E. coli to humans.[4] It plays a central role in several biochemical pathways.
Precursor to Aroma Compounds: 1-Pyrroline is a critical precursor in the biosynthesis of 2-acetyl-1-pyrroline (2-AP), the principal aroma compound responsible for the characteristic "popcorn-like" scent of basmati and jasmine rice, as well as many other foods.[5][26] The formation of 2-AP involves the acylation of 1-pyrroline, which is a metabolic degradation product of proline and ornithine.[5]
Metabolism of Polyamines and GABA Formation: In plants and other organisms, 1-pyrroline is an intermediate in the catabolism of polyamines like putrescine and spermidine. These are converted into 1-pyrroline by diamine oxidase and polyamine oxidase, respectively.[28] Subsequently, 1-pyrroline is catalyzed by pyrroline dehydrogenase to form gamma-aminobutyric acid (GABA), an important signaling molecule.[28]
Caption: Biosynthesis of GABA from polyamines via a 1-pyrroline intermediate.
Role in Cancer Biology: Recent research has implicated a 1-pyrroline derivative in cancer-mediated immune suppression. 1-Pyrroline-5-carboxylate (P5C), a molecule released by prostate cancer cells, has been shown to inhibit the proliferation and function of T cells by increasing reactive oxygen species (ROS) and upregulating the protein tyrosine phosphatase SHP1.[29]
Applications in Research and Drug Development
The 1-pyrroline ring system is a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, and the ring's structural features make it a versatile starting point for designing novel therapeutic agents.[2][30] The saturated analogue, pyrrolidine, is found in 37 FDA-approved drugs, highlighting the importance of this five-membered nitrogen heterocycle in pharmaceutical science.[6] The ability to synthesize structurally diverse and functionalized 1-pyrrolines allows for the creation of libraries of compounds for screening against various biological targets, including cancer cells.[2][31]
Conclusion
1-Pyrroline is a multifaceted molecule with a rich chemistry and significant biological relevance. Its unique properties, including the monomer-trimer equilibrium and pH-dependent volatility, present interesting challenges and opportunities for research. As a key metabolic intermediate and a versatile synthetic platform, 1-pyrroline and its derivatives will continue to be important targets of study for chemists, biochemists, and drug development professionals aiming to understand biological processes and design new therapeutic agents.
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